molecular formula C7H11N3O5 B2999024 Pyrimidinepropionic acid, 1(2h)-,alpha-amino-3,4-dihydro-2,4-dioxo-,hydrate CAS No. 1910705-67-7

Pyrimidinepropionic acid, 1(2h)-,alpha-amino-3,4-dihydro-2,4-dioxo-,hydrate

Cat. No. B2999024
CAS RN: 1910705-67-7
M. Wt: 217.181
InChI Key: HHCYLBAKLAJZLD-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Propionic acid is a short-chain saturated fatty acid that is involved in many biological processes .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. For instance, heating of pyrimidines in BuOH at reflux in the presence of MeONa affords pyrido [2,3- d ]-pyrimidin-5-ones . The synthesis of propionic acid can be achieved through various industrial processes .


Molecular Structure Analysis

Pyrimidines have a six-membered ring with two nitrogen atoms at positions 1 and 3 . Propionic acid has a three-carbon chain with a carboxyl group at one end .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, the cyclization involves the methyl group of the acetyl moiety and the amide carbonyl group .


Physical And Chemical Properties Analysis

Pyrimidines have various physical and chemical properties. For example, they have pK a values in both basic and acidic media . Propionic acid has a pungent, penetrating odor at room temperature .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .

Safety and Hazards

Propionic acid is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The field of pyrimidine research is vast and continues to grow. Future directions could include the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4.H2O/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14;/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCYLBAKLAJZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CC(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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